5-CHLORO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE
Description
Properties
IUPAC Name |
5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O2S2.ClH/c19-16-4-3-14(26-16)17(24)23(6-5-22-7-9-25-10-8-22)18-21-13-2-1-12(20)11-15(13)27-18;/h1-4,11H,5-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGWOGSWEMAWRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=C(S4)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps, starting with the preparation of the benzothiazole and thiophene intermediates. The reaction conditions often include the use of chlorinating agents, fluorinating agents, and coupling reagents under controlled temperatures and pH levels. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiophene-containing compounds in anticancer therapy. The compound under discussion has shown promising antiproliferative effects against various cancer cell lines. For instance, derivatives with thiophene and benzothiazole pharmacophores have been synthesized and evaluated for their ability to inhibit cell proliferation in breast adenocarcinoma (MCF7) and colon cancer (HCT116) models. These studies indicate that the structural features of the compound significantly contribute to its biological activity by enhancing binding affinity to target proteins involved in tumor growth regulation .
Case Study: Antiproliferative Activity
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-Chloro-N-(6-Fluoro-1,3-Benzothiazol-2-Yl)-N-[2-(Morpholin-4-Yl)Ethyl]Thieno[2-Carboxamide Hydrochloride | MCF7 | 0.65 |
| 5-Chloro-N-(6-Fluoro-1,3-Benzothiazol-2-Yl)-N-[2-(Morpholin-4-Yl)Ethyl]Thieno[2-Carboxamide Hydrochloride | HCT116 | 2.41 |
Antimicrobial Properties
The compound has also been investigated for its antibacterial activity. Studies indicate that thiophene derivatives exhibit significant inhibition against various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .
Case Study: Antibacterial Activity
| Compound | Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| 5-Chloro-N-(6-Fluoro-1,3-Benzothiazol-2-Yl)-N-[2-(Morpholin-4-Yl)Ethyl]Thieno[2-Carboxamide Hydrochloride | Staphylococcus aureus | 14 |
| 5-Chloro-N-(6-Fluoro-1,3-Benzothiazol-2-Yl)-N-[2-(Morpholin-4-Yl)Ethyl]Thieno[2-Carboxamide Hydrochloride | Escherichia coli | 12 |
Computational Studies and Molecular Docking
Computational chemistry plays a crucial role in understanding the interaction between the compound and its biological targets. Molecular docking studies have been employed to predict binding affinities and elucidate the interaction mechanisms at the molecular level. These studies often reveal that modifications in the molecular structure can lead to enhanced biological activity by optimizing interactions with target proteins .
Pharmacokinetic Studies
Pharmacokinetic profiling is essential for assessing the viability of any drug candidate. The compound has undergone various pharmacokinetic studies to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties. Such evaluations are critical in determining the therapeutic window and potential side effects associated with its use in clinical settings .
Mechanism of Action
The mechanism of action of 5-CHLORO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The morpholine moiety may enhance the compound’s binding affinity and specificity, while the thiophene carboxamide group can modulate its overall pharmacokinetic properties.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Crystallographic Comparisons
Key structural analogs include:
- Compound A : Replaces chlorine with bromine on the thiophene ring.
- Compound B : Substitutes the morpholine-ethyl group with a piperazine-ethyl chain.
- Compound C : Lacks the fluorine substituent on the benzothiazole ring.
Crystallographic data (Table 1) derived via SHELX refinement highlight differences in packing efficiency and hydrogen-bonding networks due to substituent variations. For instance, the hydrochloride salt of the target compound crystallizes in a monoclinic system (space group P2₁/c), whereas Compound A (bromine analog) adopts an orthorhombic lattice (Pbca), reflecting steric and electronic effects .
Table 1: Crystallographic Parameters of Target Compound and Analogs
NMR Spectral Analysis
NMR spectroscopy (e.g., ¹H and ¹³C) reveals electronic environments influenced by substituents. For example:
- The fluorine atom on the benzothiazole ring deshields nearby protons, causing distinct chemical shifts in the 7.2–7.5 ppm range (Region A) .
- The morpholine-ethyl group induces shifts at 2.8–3.1 ppm (Region B), absent in piperazine-ethyl analogs (Compound B), which show upfield shifts due to altered nitrogen hybridization .
Table 2: Key NMR Chemical Shifts (ppm) in Target vs. Analogs
| Compound | Region A (ppm) | Region B (ppm) | Inference |
|---|---|---|---|
| Target Compound | 7.2–7.5 | 2.8–3.1 | Fluorine and morpholine effects |
| Compound C | 6.9–7.2 | 3.2–3.5 | Loss of fluorine alters shielding |
| Compound B | 7.1–7.4 | 3.0–3.3 | Piperazine vs. morpholine dynamics |
Computational Energy Profiling
Computational simulations (e.g., Avogadro software) compare stability and reactivity. The target compound exhibits lower optimized energy (-450 kJ/mol in UFF force field) than analogs like Compound A (-430 kJ/mol), suggesting superior stability for material applications (e.g., metal-organic frameworks, MOFs) .
Table 3: Energy Optimization in Force Fields
| Compound | UFF (kJ/mol) | MMFF94 (kJ/mol) | Inference |
|---|---|---|---|
| Target Compound | -450 | -420 | Optimal for MOF integration |
| Compound A | -430 | -400 | Reduced stability |
| Compound C | -440 | -410 | Intermediate performance |
Pharmacological and Solubility Profiles
While direct biological data for the target compound is unavailable, morpholine-containing analogs generally show enhanced aqueous solubility (e.g., ~25 mg/mL for the hydrochloride salt vs. <10 mg/mL for free bases). Piperazine derivatives (Compound B) may exhibit higher membrane permeability but lower thermal stability .
Biological Activity
5-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article aims to provide a comprehensive overview of the compound's biological activity, including its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that integrates a thiophene ring, a benzothiazole moiety, and a morpholine group, which may contribute to its biological activity. The presence of halogen atoms (chlorine and fluorine) is often associated with enhanced pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, similar to the compound . For instance:
- Mechanism of Action : The compound acts as a biomimetic of Combretastatin A-4 (CA-4), which is known for its ability to inhibit tubulin polymerization. This inhibition disrupts the mitotic spindle formation in cancer cells, leading to cell cycle arrest and apoptosis. In vitro studies demonstrated that derivatives with similar structures showed significant activity against various cancer cell lines, including Hep3B (Hepatocellular carcinoma) with IC50 values ranging from 5.46 μM to 12.58 μM .
- Cell Proliferation Studies : The compound's effect on cell proliferation was evaluated using MTS assays across multiple cancer cell lines. For example, compounds derived from similar thiophene frameworks exhibited IC50 values indicating strong antiproliferative effects against Hep3B cells .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Study on Benzothiazole Derivatives : A study synthesized novel benzothiazole compounds that exhibited significant anticancer activity against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines. These compounds demonstrated reduced IL-6 and TNF-α levels and promoted apoptosis in treated cells .
- Phenotypic Optimization : Research on urea-thiophene carboxamides revealed protective effects against aminoglycoside-induced hair cell death, with varying degrees of potency across different derivatives .
- Antiviral Activity : Some thiophene derivatives have shown antiviral properties in micromolar ranges, indicating potential for broader therapeutic applications beyond oncology .
Comparative Biological Activity Table
| Compound Name | Target Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 5-Chloro-N-(6-Fluoro-1,3-Benzothiazol-2-Yl)-N-[2-(Morpholin-4-Yl)Ethyl]Thieno[2,3-D]Carboxamide HCl | Hep3B | 5.46 - 12.58 | Tubulin polymerization inhibition |
| Benzothiazole Compound B7 | A431 | <4 | Apoptosis induction and migration inhibition |
| Urea-Thiophene Carboxamide ORC-001 | Hair Cells | 3.12 | Protective against cell death |
Q & A
Q. How can researchers optimize the synthetic yield of the compound while minimizing impurities?
To enhance synthetic efficiency, employ a stepwise approach:
- Intermediate purification : Use column chromatography or recrystallization after each synthetic step to isolate intermediates (e.g., chloro-fluorophenyl or benzothiazole derivatives) .
- Reaction monitoring : Track progress via TLC or HPLC to identify side reactions early. Adjust stoichiometry (e.g., molar ratios of morpholine-ethylamine to thiophene-carboxylic acid derivatives) to suppress byproducts .
- Temperature control : Optimize exothermic reactions (e.g., cyclization steps) to prevent decomposition, as seen in analogous thiazole syntheses .
Q. What analytical techniques are critical for structural characterization of this compound?
Combine multiple methods:
- X-ray crystallography : Resolve the crystal structure using SHELX software for refinement, particularly to confirm stereochemistry and hydrogen bonding patterns .
- NMR spectroscopy : Use H/C-NMR to verify substituent positions (e.g., chloro, fluoro, and morpholine groups) and assess purity. For example, the benzothiazole proton environment should show distinct downfield shifts .
- Mass spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) to distinguish isotopic patterns from chlorine/fluorine .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structural refinement?
- SHELX workflows : Use SHELXD for phase problem resolution and SHELXL for refinement. For disordered regions (e.g., morpholine ethyl chain), apply restraints (DFIX, ISOR) to stabilize thermal parameters .
- Twinning analysis : If twinning is detected (common in benzothiazole derivatives), apply the TWIN/BASF commands in SHELXL to refine twin fractions .
Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?
- Functional group substitution : Synthesize analogs by replacing the 6-fluoro-benzothiazole with other halogens (e.g., bromo) or modifying the morpholine ethyl chain. Compare bioactivity (e.g., IC values) to identify critical pharmacophores .
- Computational docking : Map interactions between the compound and target proteins (e.g., kinases) using molecular dynamics simulations to rationalize SAR trends .
Q. How should researchers design assays to evaluate the compound’s biological activity against specific targets?
- Target selection : Prioritize enzymes/receptors with known benzothiazole/morpholine interactions (e.g., kinase inhibitors).
- Dose-response curves : Use a 10-point dilution series (1 nM–100 µM) to calculate IC values. Include positive controls (e.g., staurosporine for kinases) .
- Counter-screening : Test against off-target proteins (e.g., GPCRs) to assess selectivity, as nonspecific binding is common with lipophilic groups like thiophene .
Q. What experimental frameworks are suitable for assessing the compound’s environmental fate and toxicity?
Adopt methodologies from Project INCHEMBIOL :
- Abiotic studies : Measure hydrolysis/photolysis rates under varying pH and UV light. Use LC-MS to track degradation products .
- Ecotoxicology : Expose model organisms (e.g., Daphnia magna) to sublethal concentrations (0.1–10 mg/L) and monitor survival, reproduction, and oxidative stress biomarkers .
Q. How can conflicting data on the compound’s stability in biological matrices be reconciled?
- Matrix-specific analysis : Compare stability in plasma vs. buffer. For example, esterase activity in plasma may accelerate hydrolysis of the thiophene carboxamide .
- Metabolite profiling : Use F-NMR to track fluorine-containing metabolites, which may indicate degradation pathways .
Q. What computational approaches predict the compound’s interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
